4-Hydroxy-3-iodobenzaldehyde

physicochemical profiling ionization state hydrogen bonding

Halogenated hydroxybenzaldehydes are frequently treated as interchangeable intermediates, yet substituting the bromo analog often demands 80-100 °C and higher Pd loadings that risk aldehyde oxidation. 4-Hydroxy-3-iodobenzaldehyde (CAS 60032-63-5) eliminates this failure point through its labile C-I bond, enabling mild catalytic cycles at ≤0.5 mol% Pd while preserving sensitive functionality. • Enables room-temperature Suzuki and Sonogashira couplings with low catalyst burden • Phenolic pKa 6.2 provides a built-in ionization filter for CNS fragment libraries (LogD₇.₄ = 1.15) • 95% commercial purity supports direct array synthesis without additional purification

Molecular Formula C7H5IO2
Molecular Weight 248.02 g/mol
CAS No. 60032-63-5
Cat. No. B015625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-iodobenzaldehyde
CAS60032-63-5
Synonyms4-Hydro-3-iodobenzaldehyde;  4-Formyl-2-iodophenol; 
Molecular FormulaC7H5IO2
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)I)O
InChIInChI=1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
InChIKeyKNQVIRRXVOTGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-iodobenzaldehyde: Chemistry & Comparator Overview


4-Hydroxy-3-iodobenzaldehyde (CAS 60032-63-5, C₇H₅IO₂, MW 248.02) is a difunctional aromatic building block bearing a phenolic –OH para to the aldehyde and an iodine atom ortho to the hydroxyl [1]. The compound crystallizes as a colorless solid (mp 128‑130 °C) and is soluble in common organic solvents . Its structural signature – a moderately acidic phenol (pKa ≈ 6.2) adjacent to a heavy halogen – creates a reactivity profile that differs from close analogs such as 4‑hydroxybenzaldehyde, 3‑iodobenzaldehyde, the regioisomeric 2‑hydroxy‑5‑iodobenzaldehyde, and the lighter‑halogen 4‑hydroxy‑3‑bromobenzaldehyde. The differential features documented below enable informed selection when cross‑coupling readiness, ionization state at physiological pH, or regioselective derivatization is the procurement driver.

4-Hydroxy-3-iodobenzaldehyde vs. Generic Analogs


Halogenated hydroxybenzaldehydes are frequently treated as interchangeable intermediates, yet the position of the iodine and the hydroxyl group dictates acidity, lipophilicity, and cross‑coupling kinetics. The iodine at C‑3 lowers the phenolic pKa to 6.2 [1], making the –OH significantly more acidic than in the non‑halogenated 4‑hydroxybenzaldehyde (pKa ≈ 7.6 ) and the regioisomeric 2‑hydroxy‑5‑iodobenzaldehyde (pKa ≈ 8.6 [2]). This shift alters the ionization state under physiological or near‑neutral process conditions. Simultaneously, the C‑I bond is far more labile toward oxidative addition than the analogous C‑Br or C‑Cl bond, enabling milder catalytic cycles with lower Pd‑loadings [3]. These quantifiable gaps mean that simply substituting a “bromo analog” or a “para‑iodo isomer” can lead to failed couplings, altered solubility‑pH profiles, or unexpected biological readouts.

4-Hydroxy-3-iodobenzaldehyde: Comparator Evidence


Phenolic pKa vs. Regioisomeric Analogs

The electron‑withdrawing iodine atom in 4‑hydroxy‑3‑iodobenzaldehyde enhances phenol acidity relative to its non‑iodinated parent and the regioisomer in which the iodine resides para to the –OH group. The measured pKa of 6.22 [1] is more than one log unit lower than that of 4‑hydroxybenzaldehyde (pKa ≈ 7.61 ) and about 2.4 units lower than that of 2‑hydroxy‑5‑iodobenzaldehyde (pKa ≈ 8.59 [2]). Consequently, at pH 7.4 the target compound exists as ~94 % phenoxide, whereas the regioisomer 2‑hydroxy‑5‑iodobenzaldehyde remains largely neutral (~6 % ionized), dramatically affecting solubility, hydrogen‑bonding capacity, and biological target engagement.

physicochemical profiling ionization state hydrogen bonding

Lipophilicity vs. De-iodinated Parent

The iodine atom contributes substantial hydrophobicity. 4‑Hydroxy‑3‑iodobenzaldehyde exhibits a measured LogP of 2.31 and a LogD at pH 7.4 of 1.15 [1]. In contrast, 4‑hydroxybenzaldehyde shows a LogP of ~1.38 and a LogD₇.₄ of ~1.04 . The net increase of ~0.9 log P units translates to roughly 8‑fold higher partition into n‑octanol. Importantly, at pH 7.4, the ionized fraction of the target compound depresses LogD less than expected from the pKa alone, because the iodine reduces the solvation penalty of the phenoxide, preserving a useful hydrophobicity “window” for passive membrane permeation.

ADME lipophilicity LogD

Aryl Iodide Cross-Coupling Reactivity

In Pd⁰‑mediated oxidative addition, the C–I bond (bond dissociation energy ~57 kcal mol⁻¹) reacts orders of magnitude faster than C–Br (~70 kcal mol⁻¹) and C–Cl (~83 kcal mol⁻¹) [1]. This class‑level distinction allows 4‑hydroxy‑3‑iodobenzaldehyde to undergo Suzuki, Sonogashira, and Heck couplings at lower temperatures (e.g., 25 – 60 °C vs. 80 – 120 °C for bromides), with reduced Pd‑catalyst loadings (0.1 – 1 mol % vs. 1 – 5 mol % for bromides) and shorter reaction times. While a direct head‑to‑head comparison with the corresponding bromide on this exact scaffold is absent in the public literature, the general rate acceleration of Ar‑I over Ar‑Br is well‑established and has been exploited in multi‑step syntheses of drug candidates that use this building block [2].

cross-coupling Suzuki Sonogashira reaction kinetics

Ortho-Iodophenol Halogen Bonding

In 4‑hydroxy‑3‑iodobenzaldehyde the iodine is positioned ortho to the phenolic –OH, creating a 1,2‑iodophenol motif. This geometry allows the iodine to act as a halogen‑bond donor to the adjacent oxygen, forming a stabilized five‑membered intramolecular interaction. The regioisomer 3‑hydroxy‑4‑iodobenzaldehyde (CAS 135242‑71‑6) has the iodine para to the aldehyde and meta to the –OH, precluding such an intramolecular contact. Crystallographic data on ortho‑iodophenols show C–I⋯O distances of 2.8 – 3.0 Å, consistent with a weak but real attractive interaction [1]. This structural feature can influence solid‑state packing, melting point (128 – 130 °C for target vs. literature mp of ~95 – 98 °C for 3‑hydroxy‑4‑iodobenzaldehyde ), and the conformation of the aldehyde group in solution.

halogen bonding molecular recognition supramolecular chemistry

4-Hydroxy-3-iodobenzaldehyde: Application Scenarios


Mild C–C Coupling for Late-Stage Diversification

When a medicinal chemistry campaign demands installation of aryl, alkenyl, or alkynyl groups onto a hydroxybenzaldehyde core without degrading sensitive functional groups, the superior reactivity of the C–I bond in 4‑hydroxy‑3‑iodobenzaldehyde enables room‑temperature Suzuki or Sonogashira couplings at ≤ 0.5 mol % Pd [1]. The bromo‑analog 4‑hydroxy‑3‑bromobenzaldehyde typically requires 80 – 100 °C and higher catalyst loadings, risking aldehyde oxidation or phenol deprotection. The 95 % commercial purity (Sigma‑Aldrich catalog ) supports direct use in array synthesis without additional purification.

pKa-Tuned Probes for CNS Library Synthesis

The phenolic pKa of 6.2 means that 4‑hydroxy‑3‑iodobenzaldehyde is predominantly ionized at blood‑brain pH (7.4), yet its LogD₇.₄ of 1.15 preserves sufficient passive permeability [1]. This contrasts with the neutral regioisomer 2‑hydroxy‑5‑iodobenzaldehyde (pKa 8.59, < 10 % ionized at pH 7.4), offering a built‑in “ionization filter” for CNS‑oriented fragment libraries where a balanced ionization state is desired to reduce P‑gp efflux while maintaining solubility .

Supramolecular Building Block via Halogen Bonding

The ortho‑iodophenol arrangement supports robust intramolecular C–I⋯O halogen bonds (∼2.8‑3.0 Å) that pre‑organize the molecule for co‑crystallization with halogen‑bond acceptors [1]. This feature is absent in 3‑hydroxy‑4‑iodobenzaldehyde (iodine meta to OH). Researchers designing halogen‑bonded liquid crystals, porous organic frameworks, or selective anion receptors can utilize 4‑hydroxy‑3‑iodobenzaldehyde as a geometrically defined donor module, with the mp elevation (128–130 °C vs. 95–98 °C for the meta‑iodo regioisomer) indicating qualitatively different crystal‑packing thermodynamics .

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